Furan, 2-[(1,1-dimethylethoxy)methyl]-
Description
Properties
CAS No. |
110339-33-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]furan |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)11-7-8-5-4-6-10-8/h4-6H,7H2,1-3H3 |
InChI Key |
UROUUEDWXIQAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including Furan, 2-[(1,1-dimethylethoxy)methyl]-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . Another method includes the use of palladium-catalyzed reactions to form substituted furans from enyne acetates in the presence of a Lewis acid .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For example, furfural, a precursor to many furan compounds, can be obtained from agricultural residues such as oat hulls and rice husks . The conversion of these feedstocks into furan derivatives is facilitated by various catalytic processes, ensuring a sustainable and eco-friendly production method .
Chemical Reactions Analysis
Types of Reactions
Furan, 2-[(1,1-dimethylethoxy)methyl]- undergoes several types of chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans into dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, acids for the Paal-Knorr synthesis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
Scientific Research Applications
Furan, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Furan, 2-[(1,1-dimethylethoxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-[(1,1-Dimethylethoxy)methyl]furan
- CAS No.: 32460-41-6
- Molecular Formula : C₈H₁₂O₂ (corrected from conflicting data in )
- Molecular Weight : 140.18 g/mol
- Structure : A furan ring substituted at the 2-position with a (1,1-dimethylethoxy)methyl group.
Synthesis and Reactivity
Synthesized via alkylation of furan with tert-butyl chloride under basic conditions (e.g., K₂CO₃) . The tert-butoxy group enhances steric hindrance, reducing electrophilic substitution reactivity compared to unsubstituted furans. However, the ether linkage allows for acid-catalyzed cleavage, making it a versatile intermediate in protecting-group strategies .
Applications Primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science. Limited direct biological data exist, but furan derivatives are explored for antimicrobial and anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Furan, 2-[(1,1-dimethylethoxy)methyl]- with structurally related furan derivatives:
Research Findings and Industrial Relevance
- Pharmaceuticals: Furan derivatives with amino or phosphoryl groups (e.g., ) are prioritized in drug discovery for their target specificity .
- Materials Science : Nitro- and methoxy-substituted furans () are used in optoelectronics due to their conjugated π-systems .
- Limitations : The target compound’s steric bulk may limit its reactivity in certain coupling reactions, whereas less hindered analogs (e.g., 2-acetylfuran) are more versatile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
